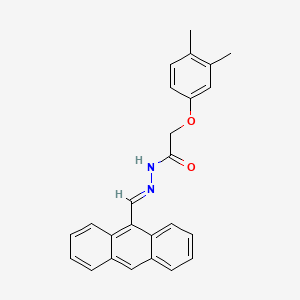
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Descripción general
Descripción
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BDP-30, is a novel small molecule that has gained significant interest in the scientific community due to its potential use in cancer treatment. In
Mecanismo De Acción
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a potent inhibitor of tubulin polymerization, which is a critical process for cell division. It binds to the colchicine binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in tumor angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its potent anti-cancer activity, low toxicity in normal cells, and ability to inhibit both tubulin polymerization and VEGFR2 activity. However, this compound is a relatively new compound, and its mechanism of action and efficacy in different cancer types are still being studied. In addition, the synthesis of this compound is complex and may limit its availability for research purposes.
Direcciones Futuras
For research on 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile include the optimization of its synthesis method, the evaluation of its efficacy in different cancer types, the investigation of its mechanism of action, and the development of this compound-based combination therapies. This compound may also have potential applications in other diseases, such as neurodegenerative disorders, where tubulin polymerization plays a critical role.
Aplicaciones Científicas De Investigación
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer cells in animal models. This compound is believed to exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
Propiedades
IUPAC Name |
(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19I2N3O/c1-3-4-7-27-20-14(10-16(22)11-17(20)23)9-15(12-24)21-25-18-6-5-13(2)8-19(18)26-21/h5-6,8-11H,3-4,7H2,1-2H3,(H,25,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWJLZQCIPKFG-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860374.png)
![N-[4-(5-methoxypyridin-3-yl)phenyl]acetamide](/img/structure/B3860382.png)
![N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3860390.png)
![2-[(4-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B3860395.png)
![N-{2-[2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3860396.png)
![ethyl 2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860414.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3860419.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860429.png)
![N-(3-methoxyphenyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860431.png)



![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B3860473.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3860485.png)
